2-Methyl-4-phenylpiperidine
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Overview
Description
2-Methyl-4-phenylpiperidine is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products
Mechanism of Action
- The primary target of meperidine is the μ-opioid receptor within the central nervous system (CNS). Activation of these receptors inhibits ascending pain pathways, altering pain perception and resulting in CNS depression .
- Additionally, meperidine interacts with sodium channels , contributing to its local anesthetic properties .
- Compared to morphine, meperidine produces less smooth muscle spasm, constipation, and depression of the cough reflex. Its onset of action is slightly more rapid, and the duration of action is shorter .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
2-Methyl-4-phenylpiperidine is a phenylpiperidine derivative . Phenylpiperidines are chemical compounds with a phenyl moiety directly attached to piperidine . They are associated with a variety of pharmacological effects, including morphine-like activity or other central nervous system effects .
Cellular Effects
Phenylpiperidines, a class of compounds to which this compound belongs, are known to have various pharmacological effects, including morphine-like activity or other central nervous system effects .
Molecular Mechanism
It is known that phenylpiperidines, including this compound, can undergo various reactions such as free radical bromination and nucleophilic substitution .
Temporal Effects in Laboratory Settings
It is known that meperidine, a related compound, should be avoided in patients with impaired renal function due to the risk of normeperidine accumulation, resulting in seizures .
Dosage Effects in Animal Models
It is known that related compounds, such as meperidine, have been used in animal models for the study of pain management .
Metabolic Pathways
It is known that related compounds, such as meperidine, undergo metabolism in the liver via enzymes like CYP2B6, CYP3A4, CYP2C19, and Carboxylesterase 1 .
Transport and Distribution
It is known that related compounds, such as meperidine, are distributed throughout the body and can cross the blood-brain barrier .
Subcellular Localization
It is known that related compounds, such as meperidine, exert their effects primarily in the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-phenylpiperidine typically involves the hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium . One common method includes the reduction of 2-Methyl-4-phenylpyridine under hydrogen gas in the presence of these catalysts. The reaction conditions often require elevated temperatures and pressures to achieve high yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalyst systems ensures efficient and cost-effective production. The scalability of these methods allows for the compound’s availability for various research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-phenylpiperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the piperidine ring or the phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or rhodium catalysts is frequently used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized piperidine derivatives .
Scientific Research Applications
2-Methyl-4-phenylpiperidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Comparison with Similar Compounds
Meperidine: An opioid analgesic with a similar piperidine structure, used for pain management.
Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine derivative with anticancer and anti-inflammatory effects.
Uniqueness: 2-Methyl-4-phenylpiperidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .
Properties
IUPAC Name |
2-methyl-4-phenylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-9-12(7-8-13-10)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPJZROSRBWYLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108777-57-7 |
Source
|
Record name | 2-methyl-4-phenylpiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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